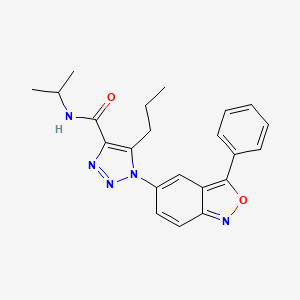

1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Description

The compound 1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic molecule featuring a benzoxazole scaffold fused to a 1,2,3-triazole ring. The benzoxazole moiety (a benzene ring fused to an oxazole) at position 5 of the triazole is substituted with a phenyl group at its 3-position. The triazole’s position 4 is functionalized with a carboxamide group bearing an isopropyl (propan-2-yl) substituent, while position 5 of the triazole is substituted with a propyl chain.

Properties

IUPAC Name |

1-(3-phenyl-2,1-benzoxazol-5-yl)-N-propan-2-yl-5-propyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-4-8-19-20(22(28)23-14(2)3)24-26-27(19)16-11-12-18-17(13-16)21(29-25-18)15-9-6-5-7-10-15/h5-7,9-14H,4,8H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBDPNPPRFVUKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other notable pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.43 | Induces apoptosis; inhibits proliferation and migration |

| MDA-MB-231 | 4.76 | Alters mitochondrial membrane potential; induces apoptosis |

| HT-29 | 1.50 | Arrests cell cycle in G0/G1 phase; increases ROS levels |

The compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. For instance, it has been shown to decrease the DNA binding activity of NF-kB by inhibiting p65 phosphorylation and increasing basal IkBα levels .

Cytotoxicity Studies

In a comparative analysis with other triazole-containing compounds, this specific triazole derivative displayed superior cytotoxicity against HCT116 cells compared to Melampomagnolide B (IC50 = 4.93 µM), highlighting its potential as a lead compound in cancer therapy .

Case Studies

A notable study involved screening a library of compounds where this triazole derivative was identified as a promising candidate for further development due to its potent anticancer effects on multicellular spheroids . The study emphasized the importance of evaluating compounds in more physiologically relevant models to better predict clinical outcomes.

Pharmacological Mechanisms

The biological activity of this compound is attributed to several pharmacological mechanisms:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through intrinsic pathways.

- Cell Cycle Arrest : It effectively halts the cell cycle progression, particularly in the G0/G1 phase.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to mitochondrial dysfunction and apoptosis .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups : The trifluoromethyl (CF3) substituent in introduces strong electron-withdrawing effects, likely improving metabolic stability and binding affinity to hydrophobic pockets.

- Polar Functional Groups : The hydroxyl and methoxy groups in and increase polarity, which may improve solubility but reduce blood-brain barrier penetration.

Benzoxazole Modifications

- Chlorophenyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.